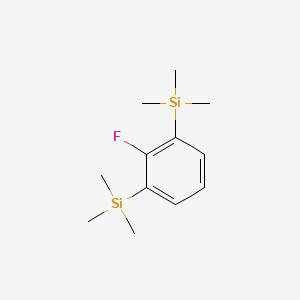

1,3-Bis(trimethylsilyl)-2-fluorobenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

75186-43-5 |

|---|---|

Molecular Formula |

C12H21FSi2 |

Molecular Weight |

240.46 g/mol |

IUPAC Name |

(2-fluoro-3-trimethylsilylphenyl)-trimethylsilane |

InChI |

InChI=1S/C12H21FSi2/c1-14(2,3)10-8-7-9-11(12(10)13)15(4,5)6/h7-9H,1-6H3 |

InChI Key |

HCKIFFBGPMDSQZ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=CC=C1)[Si](C)(C)C)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Bis Trimethylsilyl 2 Fluorobenzene and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the 1,3-bis(trimethylsilyl)-2-fluorobenzene framework in a convergent manner, typically by forming the crucial carbon-silicon or carbon-fluorine bonds on a pre-existing benzene (B151609) ring.

Directed Ortho-Metallation (DoM) Approaches and Subsequent Silylation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. In this method, a directing group on the aromatic ring guides the deprotonation of an adjacent ortho-position by a strong base, usually an organolithium reagent. The resulting arylmetal species is then trapped by an electrophile, such as a silylating agent.

For the synthesis of this compound, fluorobenzene (B45895) can be used as the starting material. The fluorine atom can act as a directing group, facilitating a twofold ortho-lithiation and subsequent silylation. The initial lithiation of fluorobenzene occurs at the ortho position due to the inductive effect and coordinating ability of the fluorine atom. Trapping this intermediate with an electrophile like trimethylsilyl (B98337) chloride (TMSCl) yields 2-fluoro(trimethylsilyl)benzene. A second DoM reaction on this monosilylated product, followed by another silylation step, can lead to the desired this compound. However, controlling the regioselectivity of the second lithiation can be challenging.

Halogen-Metal Exchange Followed by Silylation

Halogen-metal exchange is another common method for generating aryllithium or arylmagnesium species, which can then be functionalized. This approach is particularly useful when starting with polyhalogenated arenes. To synthesize this compound using this route, a suitable starting material would be a dihalo-fluorobenzene, such as 1,3-dibromo-2-fluorobenzene (B170666) or 1,3-diiodo-2-fluorobenzene.

The process involves treating the dihalo-fluorobenzene with an organolithium reagent, typically n-butyllithium or sec-butyllithium, at low temperatures. The more reactive halogen undergoes exchange with the lithium atom, generating a mono-lithiated intermediate. This intermediate is then quenched with a silylating agent like trimethylsilyl chloride. A second halogen-metal exchange at the remaining halogenated position, followed by another silylation step, completes the synthesis.

Cross-Coupling Reactions (e.g., Kumada, Negishi, Suzuki, Stille Variants) for C-Si Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis and can be adapted for forming carbon-silicon bonds. These reactions typically involve coupling an organometallic reagent with an organic halide in the presence of a palladium catalyst.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent.

Suzuki Coupling: The Suzuki coupling employs an organoboron reagent, such as a boronic acid or ester.

Stille Coupling: The Stille coupling uses an organotin reagent.

A significant challenge in these approaches is achieving double silylation efficiently and selectively.

Electrophilic Aromatic Fluorination of Pre-silylated Arenes

This strategy reverses the order of bond formation, first installing the silyl (B83357) groups and then introducing the fluorine atom. The starting material for this approach is 1,3-bis(trimethylsilyl)benzene (B1601576). The two trimethylsilyl groups are ortho-, para-directing and activating for electrophilic aromatic substitution.

The fluorination of 1,3-bis(trimethylsilyl)benzene is carried out using an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF4) or N-fluorobenzenesulfonimide (NFSI). The regioselectivity of the fluorination depends on the balance between the electronic activation provided by the silyl groups and the steric hindrance they impose.

Nucleophilic Aromatic Fluorination Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into an aromatic ring, especially when the ring is activated by electron-withdrawing groups. This approach is less direct for synthesizing this compound because the trimethylsilyl groups are electron-donating. However, a modified SNAr approach could be envisioned if a suitable leaving group is present at the C2 position of a 1,3-bis(trimethylsilyl)benzene derivative, which could then be displaced by a nucleophilic fluorinating agent like potassium fluoride (B91410) or cesium fluoride.

Stepwise Derivatization from Simpler Fluorinated or Silylated Benzenes

A stepwise approach, building the molecule from simpler starting materials, often provides a more controlled and reliable synthetic route. This can involve starting with a fluorinated benzene and introducing the silyl groups sequentially, or starting with a silylated benzene and adding the fluorine atom and the second silyl group.

One possible route begins with 2-fluorobromobenzene or 2-fluoroiodobenzene. A first silylation can be achieved via halogen-metal exchange followed by quenching with trimethylsilyl chloride, yielding 2-fluoro(trimethylsilyl)benzene. The second silyl group can then be introduced at the C3 position through a directed ortho-metalation of the 2-fluoro(trimethylsilyl)benzene.

Another strategy could involve the silylation of 2,6-dibromofluorobenzene. A double halogen-metal exchange followed by reaction with two equivalents of a silyl electrophile could potentially yield the target compound directly.

| Starting Material | Reagents | Reaction Type | Product |

| Fluorobenzene | 1. n-BuLi, 2. TMSCl (2 equiv.) | Directed Ortho-Metallation | This compound |

| 1,3-Dibromo-2-fluorobenzene | 1. n-BuLi (2 equiv.), 2. TMSCl (2 equiv.) | Halogen-Metal Exchange | This compound |

| 1,3-Bis(trimethylsilyl)benzene | Selectfluor® | Electrophilic Aromatic Fluorination | This compound |

| 2,6-Dibromofluorobenzene | 1. t-BuLi, 2. TMSCl | Halogen-Metal Exchange/Silylation | This compound |

Sequential Introduction of Silyl Groups

A plausible and controllable method for the synthesis of this compound involves the sequential introduction of the trimethylsilyl groups. This can be theoretically achieved through a directed ortho-metalation (DoM) strategy, which utilizes the directing ability of the fluorine substituent. organic-chemistry.orgwikipedia.org

The proposed synthetic sequence would begin with 1-fluorobenzene. The fluorine atom can direct the metalation to the ortho position. The resulting organometallic intermediate can then be quenched with a silylating agent, such as trimethylsilyl chloride, to yield 1-fluoro-2-(trimethylsilyl)benzene. A subsequent metalation, directed by both the fluorine and the existing trimethylsilyl group, could then occur at the other adjacent position (the 3-position), followed by a second silylation step to afford the final product.

Table 1: Proposed Reaction Scheme for Sequential Silylation

| Step | Reactants | Reagents | Product |

| 1 | 1-Fluorobenzene | 1. n-Butyllithium 2. Trimethylsilyl chloride | 1-Fluoro-2-(trimethylsilyl)benzene |

| 2 | 1-Fluoro-2-(trimethylsilyl)benzene | 1. n-Butyllithium 2. Trimethylsilyl chloride | This compound |

This table presents a hypothetical reaction scheme based on established chemical principles of directed ortho-metalation.

Fluorination of Bis-silylated Benzene Precursors

An alternative synthetic route involves the fluorination of a pre-formed bis-silylated benzene derivative. This approach would start with the synthesis of 1,3-bis(trimethylsilyl)benzene. The subsequent introduction of a fluorine atom at the 2-position would be the key and most challenging step. Electrophilic fluorinating agents could be employed for this transformation, although achieving high regioselectivity might be difficult due to the directing effects of the two silyl groups.

Recent advancements in transition-metal-catalyzed fluorination of C-H bonds could offer a more selective pathway. researchgate.net For instance, a palladium-catalyzed fluorination of the C-H bond at the 2-position of 1,3-bis(trimethylsilyl)benzene could potentially yield the desired product.

Table 2: Proposed Fluorination of a Bis-silylated Precursor

| Starting Material | Reagents | Catalyst | Product |

| 1,3-Bis(trimethylsilyl)benzene | Electrophilic Fluorinating Agent (e.g., Selectfluor) | Transition Metal Catalyst (e.g., Pd complex) | This compound |

This table outlines a theoretical approach, as specific catalysts and conditions for this exact transformation are not widely reported.

Exploration of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound can be analyzed and potentially optimized according to these principles.

Solvent-Free and Reduced Solvent Methodologies

Many traditional organometallic reactions, such as those involving Grignard or organolithium reagents, require the use of anhydrous ethereal solvents. These solvents are often flammable, volatile, and pose environmental and safety risks. Research into solvent-free or reduced solvent synthesis is a key area of green chemistry. rsc.org

For the proposed synthesis of this compound, exploring solvent-free conditions for the silylation steps could significantly improve its green profile. While challenging for the highly reactive organolithium intermediates, the use of high-concentration reaction media or alternative solvent systems with lower environmental impact should be considered. Some silylation reactions of alcohols have been shown to proceed efficiently under solvent-free conditions. acs.org

Table 3: Comparison of Solvent Usage in Synthetic Routes

| Synthetic Approach | Conventional Solvent | Green Alternative | Potential Benefit |

| Sequential Silylation (DoM) | Diethyl ether, Tetrahydrofuran (THF) | High-boiling point ethers, ionic liquids, or solvent-free conditions | Reduced flammability, lower volatility, easier recovery and recycling |

| Fluorination of Bis-silylated Precursor | Dichloromethane, Acetonitrile | Supercritical CO2, water (if compatible) | Reduced toxicity, lower environmental persistence |

This table provides a conceptual comparison of solvent choices based on green chemistry principles.

Catalyst Efficiency and Recyclability

In the context of the fluorination of bis-silylated benzene precursors, the use of a catalyst is a greener alternative to stoichiometric reagents. The efficiency of the catalyst, measured by its turnover number (TON) and turnover frequency (TOF), is a critical factor. A highly efficient catalyst minimizes the amount of metal required, reducing cost and potential contamination of the final product.

Furthermore, the ability to recycle the catalyst is a cornerstone of green chemistry. wikipedia.org Heterogeneous catalysts, which are in a different phase from the reaction mixture, can often be recovered by simple filtration and reused. Homogeneous catalysts can sometimes be recycled through techniques like phase separation. researchgate.net For the proposed palladium-catalyzed fluorination, developing a system with a recyclable catalyst would be a significant green advancement.

Table 4: Hypothetical Catalyst Performance and Recyclability

| Catalyst Type | Turnover Number (TON) | Recyclability (Number of Cycles) | Recovery Method |

| Homogeneous Pd Catalyst | 100 - 1,000 | 1-2 | Solvent extraction |

| Heterogeneous Pd/C Catalyst | 50 - 500 | 3-5 | Filtration |

| Immobilized Pd Catalyst on Polymer Support | 200 - 2,000 | >5 | Filtration |

This table presents hypothetical data to illustrate the concept of catalyst efficiency and recyclability.

Atom Economy and E-Factor Considerations

Atom economy is a measure of how many atoms from the reactants are incorporated into the desired product. youtube.com An ideal reaction has 100% atom economy. The E-Factor (Environmental Factor) is the ratio of the mass of waste produced to the mass of the desired product. libretexts.orgsheldon.nl A lower E-Factor indicates a greener process.

The sequential silylation route using n-butyllithium has a lower atom economy due to the formation of butane (B89635) and lithium salts as byproducts. The catalytic fluorination route, in principle, could have a higher atom economy if the catalyst is highly efficient and the only byproduct is from the fluorinating agent.

Table 5: Theoretical Atom Economy and E-Factor for a Synthetic Step

| Reaction Step | Theoretical Atom Economy (%) | Estimated E-Factor | Major Waste Products |

| Silylation with n-BuLi and Me3SiCl | ~50% | 5 - 10 | Butane, Lithium Chloride, Solvent |

| Catalytic Fluorination | >80% (catalyst dependent) | 1 - 5 | Byproducts from fluorinating agent, solvent |

This table provides a theoretical estimation of green metrics for a single step in the synthesis.

By carefully selecting synthetic strategies and optimizing reaction conditions based on the principles of green chemistry, the synthesis of this compound can be designed to be more efficient, safer, and environmentally benign.

Mechanistic Studies in the Synthesis and Transformation of 1,3 Bis Trimethylsilyl 2 Fluorobenzene

Reaction Intermediates and Transition State Analysis

The synthesis of 1,3-bis(trimethylsilyl)-2-fluorobenzene likely proceeds through a directed ortho-metalation followed by silylation, or via a transition metal-catalyzed C-H silylation. In the context of a directed metalation pathway, an initial lithiation of 1,3-difluorobenzene (B1663923) could be directed by one of the fluorine atoms, leading to a fluorophenyl lithium intermediate. Subsequent reaction with a trimethylsilyl (B98337) halide would install the first silyl (B83357) group. A second metalation would then be directed by the remaining fluorine and the newly introduced silyl group to the other ortho position, followed by another silylation step.

More contemporary and efficient methods would likely involve transition metal-catalyzed C-H activation. Iridium-catalyzed silylation of aromatic C-H bonds is a powerful tool for the regioselective formation of aryl silanes. nih.govresearchgate.netchemrxiv.org For the synthesis of this compound from 1-fluoro-3-(trimethylsilyl)benzene, the reaction would likely proceed through an iridium-silyl intermediate. Computational and experimental studies on related systems suggest that the active catalyst is often an iridium disilyl hydride complex, such as (phenanthroline)Ir(SiR₃)₂(H). nih.gov The catalytic cycle is thought to involve the coordination of the arene to the iridium center, followed by oxidative addition of a C-H bond to the metal. Subsequent reductive elimination would then furnish the silylated arene and regenerate the active catalyst. nih.gov

The transition state for the C-H activation step is of particular interest. In related iridium-catalyzed borylations, it has been shown that the presence of a fluorine atom can lower the activation energy for the C-H cleavage at the ortho position and stabilize the resulting Ir-C bond. nih.gov A similar effect can be anticipated for the silylation reaction. The transition state would involve the interaction of the iridium center with the C-H bond ortho to the fluorine, likely stabilized by an agostic interaction.

In transformations of this compound, such as desilylation or reactions involving the C-F bond, the formation of benzyne (B1209423) intermediates is a possibility, especially under harsh conditions with strong bases. The two trimethylsilyl groups can facilitate the formation of a benzyne precursor. chem-station.comorgsyn.orgnih.gov For instance, treatment with a fluoride (B91410) source could lead to the elimination of one trimethylsilyl group and the fluorine atom to generate a silylated benzyne.

Kinetic Investigations and Reaction Order Determination

A hypothetical kinetic study for the iridium-catalyzed synthesis of this compound from 1-fluoro-3-(trimethylsilyl)benzene could be designed to determine the reaction order with respect to the starting material, the silylating agent (e.g., HSiMe₃), and the iridium catalyst. Such an experiment would involve systematically varying the concentration of each reactant while keeping the others constant and monitoring the initial reaction rate. The results would help to elucidate the composition of the rate-determining transition state. For instance, a first-order dependence on the iridium catalyst and the arene, and a zero-order dependence on the silane (B1218182) at high concentrations, would suggest that C-H activation is the rate-limiting step. sc.edu

The table below presents hypothetical kinetic data for the formation of this compound, illustrating how reaction orders might be determined.

Hypothetical Kinetic Data for the Silylation of 1-Fluoro-3-(trimethylsilyl)benzene

| Experiment | [1-Fluoro-3-(trimethylsilyl)benzene] (M) | [HSiMe₃] (M) | [Ir Catalyst] (mM) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.2 | 1.0 | 2.0 x 10⁻⁵ |

| 2 | 0.2 | 0.2 | 1.0 | 4.0 x 10⁻⁵ |

| 3 | 0.1 | 0.4 | 1.0 | 2.0 x 10⁻⁵ |

| 4 | 0.1 | 0.2 | 2.0 | 4.0 x 10⁻⁵ |

From this hypothetical data, doubling the concentration of the starting arene (Experiment 2 vs. 1) doubles the rate, suggesting a first-order dependence. Changing the silane concentration (Experiment 3 vs. 1) has no effect on the rate, indicating a zero-order dependence under these conditions. Doubling the catalyst concentration (Experiment 4 vs. 1) doubles the rate, indicating a first-order dependence on the catalyst.

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction mechanism. chem-station.comnih.govacs.orgresearchgate.netprinceton.edu In the context of this compound, deuterium (B1214612) labeling could be employed to probe the mechanism of its synthesis and subsequent reactions.

For instance, to confirm a C-H activation mechanism in the synthesis, one could use a deuterated starting material, such as 1-fluoro-3-(trimethylsilyl)benzene-d₄. If the reaction proceeds via C-H activation, a significant kinetic isotope effect (KIE) would be expected, where the rate of the reaction with the deuterated substrate is slower than that with the non-deuterated substrate. chem-station.com The magnitude of the KIE can provide information about the nature of the transition state for the C-H bond breaking step.

Furthermore, isotopic labeling can be used to distinguish between different possible reaction pathways in transformations of this compound. For example, in a reaction where a benzyne intermediate is suspected, one could use a specifically labeled starting material and analyze the position of the label in the product. If a benzyne intermediate is formed, scrambling of the label would be observed.

The following table outlines a hypothetical isotopic labeling experiment to investigate the mechanism of a hypothetical nucleophilic aromatic substitution reaction on this compound.

Isotopic Labeling Experiment for Mechanistic Elucidation

| Starting Material | Reaction Conditions | Expected Product (SₙAr Pathway) | Expected Product (Benzyne Pathway) |

|---|---|---|---|

| This compound-4-d | NaNH₂ / NH₃ | 4-Amino-1,3-bis(trimethylsilyl)benzene-6-d | Mixture of 4-amino-1,3-bis(trimethylsilyl)benzene-6-d and 5-amino-1,3-bis(trimethylsilyl)benzene-4-d |

Role of Catalysis in C-Si and C-F Bond Formation/Cleavage

Catalysis is central to the efficient synthesis and functionalization of organosilicon compounds. sigmaaldrich.com In the synthesis of this compound, transition metal catalysts, particularly those based on iridium, are crucial for the selective activation and silylation of C-H bonds. nih.govresearchgate.netchemrxiv.org The ligand environment around the metal center plays a critical role in determining the catalyst's activity and selectivity. Sterically hindered ligands can promote the formation of more reactive catalytic species. researchgate.net

The cleavage of the strong C-F bond in fluoroaromatics is a significant challenge in organic synthesis. baranlab.org However, transition metal catalysts can facilitate this transformation. Nickel-catalyzed defluorosilylation of aryl fluorides has been reported, proceeding via the cleavage of the C-F bond. researchgate.net In such a reaction involving this compound, a nickel(0) catalyst could undergo oxidative addition into the C-F bond, forming an arylnickel(II) intermediate. Subsequent transmetalation with a silylating agent and reductive elimination would then lead to the cleavage of the C-F bond and the formation of a new C-Si bond.

The cleavage of C-Si bonds can also be catalyzed. For example, palladium-catalyzed cross-coupling reactions of arylsilanes are well-established. In these reactions, a fluoride source is often used to activate the C-Si bond, forming a hypervalent silicate (B1173343) intermediate that is more reactive towards transmetalation with a palladium(II) complex.

Influence of Steric and Electronic Effects on Regioselectivity and Chemoselectivity

The substitution pattern of this compound provides a fascinating platform to study the interplay of steric and electronic effects. The two bulky trimethylsilyl groups exert significant steric hindrance, which can direct incoming reagents to less crowded positions. acs.org The fluorine atom, on the other hand, is a small but highly electronegative substituent that exerts a strong inductive electron-withdrawing effect. researchgate.net

In the synthesis of this molecule via C-H silylation, the regioselectivity is likely controlled by a combination of these factors. The fluorine atom can act as a directing group, favoring functionalization at the ortho positions. nih.govnih.govacs.orgrsc.org However, the presence of one trimethylsilyl group would sterically hinder one of the ortho positions, thereby directing the second silylation to the other ortho position.

In subsequent reactions of this compound, the steric bulk of the trimethylsilyl groups would be expected to play a dominant role in controlling the regioselectivity of electrophilic aromatic substitution reactions, directing incoming electrophiles to the less hindered positions (positions 4 and 6). Conversely, the electronic effect of the fluorine atom would deactivate the ring towards electrophilic attack and direct ortho- and para- substitution, while the silyl groups are known to be para-directing. The interplay of these competing effects would determine the final product distribution.

The chemoselectivity of reactions involving this molecule is also governed by these effects. For example, in a reaction with a nucleophile, the electron-withdrawing fluorine atom would activate the C-F bond towards nucleophilic aromatic substitution. However, the bulky silyl groups could sterically shield the reaction center, potentially favoring attack at a less hindered site or requiring more forcing reaction conditions.

The table below summarizes the expected influence of steric and electronic effects on the regioselectivity of a hypothetical electrophilic substitution reaction on this compound.

Steric and Electronic Effects on Regioselectivity

| Position | Steric Hindrance | Electronic Effect (Fluorine) | Electronic Effect (Silyl Groups) | Predicted Reactivity |

|---|---|---|---|---|

| 4 | Low | Para-directing (activating) | Meta-directing (deactivating) | Favored |

| 5 | High | Meta-directing (deactivating) | Meta-directing (deactivating) | Disfavored |

| 6 | Low | Ortho-directing (activating) | Para-directing (activating) | Favored |

Reactivity and Transformation Chemistry of 1,3 Bis Trimethylsilyl 2 Fluorobenzene

Reactions Involving the Carbon-Fluorine Bond

No published data is available.

Reactions Involving the Trimethylsilyl (B98337) Groups

No published data is available.

Reactions Involving the Aromatic Ring

No published data is available.

Q & A

Q. What are the optimal synthetic routes for 1,3-Bis(trimethylsilyl)-2-fluorobenzene, and how can purity be ensured?

The compound is synthesized via trifluoromethanesulfonate precursors, such as 2-(trimethylsilyl)-1,3-phenylene bis(trifluoromethanesulfonate) (CAS 1639418-72-6), which act as domino aryne precursors. Key steps include controlled elimination under mild conditions (e.g., fluoride activation) to generate arynes. Purification involves column chromatography with inert solvents (e.g., hexane/ethyl acetate) to avoid hydrolysis of trimethylsilyl groups. Purity is verified via NMR and GC-MS, with a molecular weight of 446.42 g/mol (CHFOSSi) .

Q. How can 19F^{19}\text{F}19F NMR be utilized to characterize this compound?

NMR is critical for tracking fluorine environments. The compound’s single fluorine atom exhibits a distinct downfield shift (~-110 ppm to -120 ppm) due to electron-withdrawing silyl groups. Internal standards like 1,4-bis(trimethylsilyl)-2,3,5,6-tetrafluorobenzene (CAS 16956-91-5) can calibrate quantitative measurements. Sample preparation requires anhydrous deuterated solvents (e.g., CDCl) to prevent moisture-induced degradation .

Q. What are the storage and handling protocols to maintain stability?

Store at 0–6°C in airtight, moisture-free containers under inert gas (N or Ar). Trimethylsilyl groups are highly moisture-sensitive; use gloveboxes or Schlenk techniques for transfers. Stability tests under varying temperatures (via TGA/DSC) and humidity (Karl Fischer titration) are recommended to establish shelf-life parameters .

Advanced Research Questions

Q. How do reaction conditions influence the domino aryne generation kinetics of this compound?

The compound acts as a domino precursor, releasing arynes upon fluoride activation. Kinetic studies require real-time monitoring via NMR or stopped-flow techniques. Variables include catalyst type (e.g., CsF vs. TBAF), solvent polarity (THF vs. DMF), and temperature (0–60°C). Rate constants correlate with aryne trapping efficiency in cycloadditions, validated by Arrhenius plots .

Q. What strategies resolve contradictions in reported reactivity of silyl-fluorobenzene derivatives in cross-coupling reactions?

Discrepancies arise from competing pathways: (i) direct coupling via C–F activation or (ii) desilylation followed by coupling. Mechanistic studies using isotopic labeling () and DFT calculations can differentiate pathways. Controlled experiments with Pd(0)/Ni(0) catalysts and ligands (e.g., XPhos) under anhydrous vs. humid conditions clarify dominant mechanisms .

Q. How can this compound be integrated into multi-step syntheses of polycyclic aromatic systems?

The compound’s aryne intermediates enable [2+2], [4+2], or benzannulation reactions. Design experiments with dienes (e.g., anthracene) or alkynes, monitoring regioselectivity via HPLC and X-ray crystallography. Silyl groups enhance steric control, reducing side reactions. Post-functionalization (e.g., hydrosilylation) expands applications in materials science .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how are they addressed?

Trace hydrolysis products (e.g., fluorobenzene derivatives) complicate quantification. Use GC-MS with derivatization (e.g., BSTFA silylation) to enhance volatility and detection. Method validation via spike-recovery experiments (90–110% recovery) and comparison with certified reference materials (CRMs) ensures accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.